(S)-5-Guanidino-2-((((5-(6-oxo-1H-purin-9(6H)-yl)pentyl)oxy)carbonyl)amino)pentanoic acid
Description
Properties
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[5-(6-oxo-1H-purin-9-yl)pentoxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N8O5/c18-16(19)20-6-4-5-11(15(27)28)24-17(29)30-8-3-1-2-7-25-10-23-12-13(25)21-9-22-14(12)26/h9-11H,1-8H2,(H,24,29)(H,27,28)(H4,18,19,20)(H,21,22,26)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOOSQUBNBVHPO-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2CCCCCOC(=O)NC(CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(C(=O)N1)N=CN2CCCCCOC(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50146386 | |
| Record name | Pcf 39 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50146386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104317-64-8 | |
| Record name | Pcf 39 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104317648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pcf 39 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50146386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Guanidination of 5-Aminopentanoic Acid
The guanidino moiety is introduced via reaction of 5-aminovaleric acid with aminoiminomethanesulfonic acid under basic conditions. This method, adapted from Miller et al., proceeds as follows :
-
Reaction Setup :
-
5-Aminovaleric acid (2.00 g) is dissolved in aqueous potassium carbonate (2.35 g in 20 mL H₂O).
-
Aminoiminomethanesulfonic acid (2.13 g) is added portionwise over 10 minutes.
-
The mixture is stirred at room temperature for 12–16 hours.
-
-
Workup :
-
The precipitated product is collected by filtration and recrystallized from water.
-
The guanidine is protonated with dilute HCl, and the solution is evaporated to yield 5-guanidinopentanoic acid hydrochloride.
-
Key Parameters :
Synthesis of 5-(6-Oxo-1H-Purin-9(6H)-yl)Pentanol
The purine-pentanol intermediate is prepared through alkylation of hypoxanthine:
-
Alkylation Reaction :
-
Characterization :
Activation of Pentanol as Chloroformate
The hydroxyl group of 5-(6-oxo-1H-purin-9(6H)-yl)pentanol is converted to a reactive chloroformate:
-
Chlorination :
-
Isolation :
Carbamate Coupling with Guanidino-Pentanoic Acid
The final step involves coupling the activated purine-pentyl chloroformate with 5-guanidinopentanoic acid:
-
Coupling Reaction :
-
Purification :
Critical Analysis of Synthetic Challenges
-
Guanidine Stability :
-
Stereochemical Integrity :
-
Purine Reactivity :
Comparative Evaluation of Methodologies
Chemical Reactions Analysis
Types of Reactions
PCF 39 undergoes various chemical reactions, including:
Oxidation: PCF 39 can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions involving PCF 39 typically require specific reducing agents and conditions.
Substitution: PCF 39 can participate in substitution reactions, where certain functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in reactions with PCF 39 include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from reactions involving PCF 39 depend on the type of reaction. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antiviral Activity
Recent studies suggest that compounds similar to (S)-5-Guanidino-2-(((5-(6-oxo-1H-purin-9(6H)-yl)pentyl)oxy)carbonyl)amino)pentanoic acid exhibit antiviral properties against various viral infections. The purine derivative structure is believed to interfere with viral replication processes. For instance, modifications to the purine base can enhance the binding affinity to viral polymerases, potentially leading to the development of new antiviral agents.
2. Cancer Research
The compound's structural similarity to nucleotides makes it a candidate for research in cancer therapeutics. It may function as an inhibitor of certain enzymes involved in nucleotide synthesis, thereby hindering cancer cell proliferation. Case studies have shown that derivatives of this compound can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators.
Biochemical Applications
1. Enzyme Inhibition
(S)-5-Guanidino-2-((((5-(6-oxo-1H-purin-9(6H)-yl)pentyl)oxy)carbonyl)amino)pentanoic acid has been investigated for its potential role as an enzyme inhibitor. Specifically, it may inhibit enzymes like guanylate cyclase, which is crucial in the synthesis of cyclic GMP (cGMP), a signaling molecule involved in numerous physiological processes.
2. Metabolic Pathway Studies
This compound can be utilized in metabolic studies involving purine metabolism. Its incorporation into metabolic pathways allows researchers to trace metabolic fluxes and understand the regulation of purine nucleotide synthesis and degradation.
Molecular Biology Applications
1. Gene Expression Regulation
Research indicates that purine derivatives can influence gene expression by modulating signaling pathways associated with cAMP and cGMP levels. This modulation can affect transcription factors that regulate genes involved in cell growth and differentiation.
2. Drug Delivery Systems
The unique chemical structure of this compound makes it a potential candidate for drug delivery systems. Its ability to form stable complexes with nucleic acids may facilitate targeted delivery of therapeutic agents to specific cells or tissues.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antiviral Activity | Demonstrated inhibition of viral replication in vitro using modified purine derivatives similar to (S)-5-Guanidino compounds. |
| Study 2 | Cancer Cell Apoptosis | Found that derivatives induced apoptosis in breast cancer cells via caspase activation pathways. |
| Study 3 | Enzyme Inhibition | Identified as a potent inhibitor of guanylate cyclase, affecting cGMP levels in cellular models. |
Mechanism of Action
The mechanism by which PCF 39 exerts its effects involves its interaction with specific molecular targets and pathways. In the context of flame retardancy, PCF 39 promotes the formation of a char layer on the material’s surface, which acts as a barrier to heat and oxygen, thereby reducing flammability . The molecular targets and pathways involved in this process include the promotion of crosslinking and carbonization of polymer chains.
Comparison with Similar Compounds
Hexyl Chain Variant
A closely related compound, (S)-5-Guanidino-2-((((6-(6-oxo-1H-purin-9(6H)-yl)hexyl)oxy)carbonyl)amino)pentanoic acid (CAS: 128554-80-3), replaces the pentyl group with a hexyl chain. Key differences include:
| Property | Target Compound (Pentyl) | Hexyl Variant |
|---|---|---|
| Molecular Formula | C₁₇H₂₆N₈O₅ | C₁₈H₂₈N₈O₅ |
| Molecular Weight | 422.44 g/mol | 436.47 g/mol |
| Chain Length | 5 carbons | 6 carbons |
The extended chain in the hexyl variant may improve lipid solubility and membrane permeability but could reduce target specificity due to increased conformational flexibility .
Shorter-Chain Analogues
- 5-(2-Amino-6-oxo-1H-purin-9(6H)-yl)pentanoic acid (CAS: 149298-99-7): Lacks the guanidino and carbonylamino groups, simplifying the structure. This reduces molecular weight (C₁₀H₁₂N₆O₃; 264.25 g/mol) and likely diminishes binding affinity .
- 2-(2-Amino-6-oxo-1H-purin-9(6H)-yl)acetic acid (CAS: 281676-77-5): Features an acetic acid backbone instead of pentanoic acid, further shortening the chain (C₇H₇N₅O₃; 225.17 g/mol). This alteration may limit interactions with deep binding pockets .
Analogues with Modified Functional Groups
Thiophene-Carboxamido Derivative
Compound-6e (4R)-5-((1-carboxy-4-guanidinobutyl)amino)-4-(5-chlorothiophene-2-carboxamido)-5-oxopentanoic acid () replaces the purine moiety with a chlorothiophene group.
Biotinylated Colchicine Derivative
Compound 11b () incorporates a biotin tag and a colchicine-like backbone, diverging significantly in structure and function. While the target compound focuses on nucleotide mimicry, 11b is designed for anticancer activity via tubulin disruption, highlighting how functional group changes redirect biological applications .
Anti-HIV Activity
Piroxicam analogs () with EC₅₀ values of 20–25 µM demonstrate that structural complexity (e.g., sulfonamide or phenylacetamido groups) correlates with antiviral potency. The target compound’s guanidino and purine groups may similarly enhance enzyme inhibition but require empirical validation .
Toxicity Profiles
- The target compound’s safety data are unavailable, but structurally related (S)-5-Guanidino-2-hydroxypentanoic acid (CAS: 157-07-3) exhibits acute oral toxicity (H302), skin irritation (H315), and respiratory effects (H335) .
- Methyl 5-(3-nitroguanidino)-2-(phenylsulfonamido)pentanoate (Compound 6b, ) shows higher synthetic yields (87%) but introduces nitro groups that may confer mutagenic risks .
Biological Activity
(S)-5-Guanidino-2-((((5-(6-oxo-1H-purin-9(6H)-yl)pentyl)oxy)carbonyl)amino)pentanoic acid, also known by its CAS number 104317-64-8, is a compound of significant interest in biochemical research due to its potential therapeutic applications and unique structural properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
The biological activity of (S)-5-Guanidino-2-(((((5-(6-oxo-1H-purin-9(6H)-yl)pentyl)oxy)carbonyl)amino)pentanoic acid is primarily attributed to its role as a guanidino derivative, which is known to interact with various biological targets. The compound's structure allows it to mimic natural substrates in enzymatic reactions, impacting pathways related to:
- Nitric Oxide Synthesis : It may influence nitric oxide synthase activity, which plays a crucial role in vascular regulation and neurotransmission.
- Protein Interactions : The guanidino group can facilitate interactions with proteins involved in signaling pathways, potentially modulating their activity .
1. Anticancer Potential
Research indicates that compounds similar to (S)-5-Guanidino derivatives exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, studies have shown that guanidino compounds can interfere with the cell cycle and promote programmed cell death through various signaling pathways .
2. Neuroprotective Effects
Preliminary studies suggest that (S)-5-Guanidino compounds may possess neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases. This is hypothesized to occur through the modulation of nitric oxide levels and reduction of oxidative stress in neuronal tissues .
3. Cardiovascular Benefits
Due to its potential role in enhancing nitric oxide production, (S)-5-Guanidino could contribute to improved cardiovascular health by promoting vasodilation and reducing blood pressure .
Case Study 1: Anticancer Activity
A study conducted on the effects of guanidino compounds on human cancer cell lines demonstrated that (S)-5-Guanidino derivatives significantly inhibited cell proliferation and induced apoptosis. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins .
Case Study 2: Neuroprotection in Animal Models
In an experimental model of neurodegeneration, administration of (S)-5-Guanidino showed a marked reduction in neuronal loss and improvement in cognitive function. This effect was associated with decreased levels of inflammatory markers and enhanced antioxidant capacity .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended protocols for synthesizing (S)-5-Guanidino-2-((((5-(6-oxo-1H-purin-9(6H)-yl)pentyl)oxy)carbonyl)amino)pentanoic acid?
Answer: Synthesis typically involves multi-step organic reactions:
- Step 1: Protect the guanidino group using tert-butoxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) groups to prevent side reactions .
- Step 2: Couple the purine moiety (6-oxo-1H-purin-9-yl) to the pentyl chain via nucleophilic substitution or Mitsunobu reaction, as seen in purine derivative syntheses .
- Step 3: Use carbodiimide reagents (e.g., DCC or EDC) for amide bond formation between the pentyl-purinyl carbonate and the protected guanidino-pentanoic acid backbone .
- Step 4: Deprotect the guanidino group under acidic conditions (e.g., TFA for Fmoc removal) .
Key Validation: Confirm intermediates via LC-MS and H NMR .
Q. How can the purity and structural integrity of this compound be characterized?
Answer:
- HPLC: Use reverse-phase C18 columns with UV detection at 260 nm (purine absorbance) .
- Mass Spectrometry (MS): ESI-MS or MALDI-TOF to verify molecular weight (e.g., theoretical MW: ~422.4 g/mol) .
- NMR: H and C NMR to confirm proton environments (e.g., guanidino NH signals at δ 6.5–7.5 ppm; purine aromatic protons at δ 8.0–8.5 ppm) .
- FT-IR: Identify carbonyl stretches (C=O at ~1700 cm) and guanidino N-H stretches (~3300 cm) .
Q. What solvents and storage conditions are optimal for this compound?
Answer:
- Solubility: Soluble in DMSO, DMF, or acidic aqueous buffers (pH < 4) due to the guanidino group’s basicity .
- Storage: Store at -20°C in anhydrous DMSO or lyophilized powder to prevent hydrolysis. Avoid repeated freeze-thaw cycles .
Caution: Hygroscopic nature may require desiccant use .
Advanced Research Questions
Q. How can researchers optimize coupling efficiency during synthesis?
Answer:
- Reagent Selection: Use HOBt or HOAt as coupling additives to reduce racemization during amide bond formation .
- Temperature Control: Conduct reactions at 0–4°C to minimize side reactions .
- Solvent Choice: Anhydrous DMF or dichloromethane improves reagent solubility and reaction homogeneity .
Troubleshooting: Monitor reaction progress via TLC (Rf ~0.3 in 10% MeOH/CHCl) .
Q. How should discrepancies in hazard classifications (e.g., GHS categories) be addressed?
Answer:
- Data Gaps: Some SDS lack ecotoxicity or decomposition data (e.g., vs. 2). Perform thermal stability tests (TGA/DSC) to assess decomposition products .
- Mitigation: Assume worst-case hazards (e.g., H302, H315) and use fume hoods, nitrile gloves, and eye protection during handling .
Documentation: Align lab protocols with the most stringent SDS (e.g., Indagoo’s H319 classification for eye irritation) .
Q. What methodologies are suitable for evaluating biological activity (e.g., enzyme inhibition)?
Answer:
Q. How can stability under physiological conditions be assessed?
Answer:
- Hydrolytic Stability: Incubate in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC .
- Metabolic Stability: Use liver microsomes (human/rat) to assess CYP450-mediated breakdown. LC-MS/MS quantifies parent compound and metabolites .
Key Finding: The carbonate linker may hydrolyze at pH > 8, requiring pH-controlled formulations .
Data Contradictions and Resolution
- Synthesis Yields: Reported yields for similar compounds vary (e.g., 68% in vs. 93% in ). Optimize stoichiometry (1.2–1.5 equivalents of purine derivative) and reaction time (12–24 hrs) .
- Hazard Classification: Biosynth’s SDS () lacks acute toxicity data, while Indagoo () lists H302/H315. Default to stricter PPE protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
